molecular formula C8H6BrF3N2O2 B1439128 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate CAS No. 1087788-73-5

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate

Cat. No. B1439128
M. Wt: 299.04 g/mol
InChI Key: DZVRSIIMXVMJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is a chemical compound with the CAS Number: 1087788-73-5 . It has a molecular weight of 299.05 and its IUPAC name is 2,2,2-trifluoroethyl 5-bromo-2-pyridinylcarbamate .


Molecular Structure Analysis

The InChI code for 2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is 1S/C8H6BrF3N2O2/c9-5-1-2-6 (13-3-5)14-7 (15)16-4-8 (10,11)12/h1-3H,4H2, (H,13,14,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Azirine Strategy for Synthesis : Utilization of trifluoromethyl-containing building blocks for the preparation of trifluoromethyl-substituted aminopyrroles, highlighting a methodological approach in synthesizing complex organic structures with potential applications in pharmaceuticals and agrochemicals (Khlebnikov et al., 2018).
  • Modular Synthesis of C-ribonucleosides : Development of a general and practical methodology for preparing diverse substituted pyridinyl and pyridinyl C-ribonucleosides, showcasing the versatility of bromopyridyl compounds in synthesizing nucleoside analogs (Štefko et al., 2011).

Medicinal Chemistry and Drug Design

  • Antibacterial Activity : Investigation of novel ethan-1-amine derivatives for their potential antibacterial properties, demonstrating the role of trifluoromethyl groups in enhancing biological activity (Prasad, 2021).
  • Electrocatalytic Carboxylation : A new electrochemical procedure for carboxylating 2-amino-5-bromopyridine with CO2, showing an innovative approach to incorporating carbon dioxide into organic molecules, which could have implications for developing more sustainable chemical processes (Feng et al., 2010).

Advanced Materials and Organic Electronics

  • Organic Light-Emitting Diodes (OLEDs) : Research into efficient OLEDs with low efficiency roll-off, utilizing iridium emitters with specific ligands, indicating the potential of trifluoromethylated compounds in enhancing the performance of electronic and photonic devices (Jin et al., 2014).

Fluorine Chemistry

  • Fluorinated Probes for NMR : Evaluation of trifluoromethyl probes for their sensitivity in fluorine (19F) NMR, crucial for studying protein conformations and interactions, emphasizing the importance of fluorinated compounds in biochemical research (Ye et al., 2015).

Safety And Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2O2/c9-5-1-2-6(13-3-5)14-7(15)16-4-8(10,11)12/h1-3H,4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVRSIIMXVMJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-(5-bromopyridin-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.